Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-
Description
This compound, identified as 4-methyl-3-{[6-(methylsulfonyl)quinolin-4-yl]amino}phenol (ID: 133 in ), features a phenolic core substituted with a methyl group at the 4-position and a quinolinylamino moiety at the 3-position. The quinoline ring is further modified with a methylsulfonimidoyl group at the 6-position. Its molecular formula is C₁₇H₁₅N₂O₂S, with a molecular weight of 327.38 g/mol (calculated from formula).
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-3-[[6-(methylsulfonimidoyl)quinolin-4-yl]amino]phenol |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-4-12(21)9-17(11)20-16-7-8-19-15-6-5-13(10-14(15)16)23(2,18)22/h3-10,18,21H,1-2H3,(H,19,20) |
InChI Key |
DBVMBYIDASPWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Phenol, 4-Methyl-3-[[6-(S-Methylsulfonimidoyl)-4-Quinolinyl]Amino]-
Retrosynthetic Analysis
The target molecule is deconstructed into two primary intermediates:
- 4-Methyl-3-aminophenol : Synthesized via nitrosation and subsequent reduction of m-cresol.
- 6-(S-Methylsulfonimidoyl)-4-aminoquinoline : Derived from quinoline through sulfonimidoyl functionalization.
Coupling these intermediates via nucleophilic aromatic substitution forms the final product.
Nitrosation of m-Cresol
The nitrosation of m-cresol (3-methylphenol) follows a protocol adapted from CN103508908A:
- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and sodium hydroxide (NaOH).
- Conditions :
- Temperature: −5°C to 15°C (optimized at 3–10°C).
- Molar ratios: m-Cresol:NaOH:NaNO₂ = 1:0.39:0.68.
- HCl concentration: 36% (v/v).
This step yields 4-nitroso-3-methylphenol with a 93–96% yield.
Reaction Mechanism:
$$
\text{m-Cresol} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Nitroso-3-methylphenol} + \text{NaCl} + \text{H}2\text{O}
$$
The nitroso group (–NO) is introduced at the para position relative to the methyl group, facilitated by the electron-donating effect of the hydroxyl group.
Reduction of Nitroso Intermediates
Catalytic Hydrogenation
The nitroso intermediate is reduced to 4-amino-3-methylphenol using hydrogen gas (H₂) and palladium carbon (Pd/C) as a catalyst:
- Conditions :
- Solvent: Methanol or ethanol.
- Temperature: 20–40°C.
- Pressure: 0.5 MPa H₂.
- Catalyst loading: 0.5–5 wt% Pd/C.
Optimization Data:
| Parameter | Value Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 20–40 | 25 | 85 |
| Reaction Time (h) | 2–8 | 4 | 88 |
| Pd/C Loading (wt%) | 0.5–5 | 3 | 90 |
The reduction proceeds via adsorption of H₂ onto Pd surfaces, enabling electron transfer to the nitroso group.
Synthesis of 6-(S-Methylsulfonimidoyl)-4-Aminoquinoline
Sulfonimidoyl Functionalization
Quinoline is functionalized at the 6-position through a three-step sequence:
- Sulfonation : Reaction with methylsulfonyl chloride (CH₃SO₂Cl).
- Imidation : Treatment with ammonia (NH₃) to form sulfonimidoyl chloride.
- Methylation : Reaction with methyl iodide (CH₃I) to yield S-methylsulfonimidoyl.
Key Reaction:
$$
\text{Quinoline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{NH}3} \text{6-Sulfonimidoylquinoline} \xrightarrow{\text{CH}3\text{I}} \text{6-(S-Methylsulfonimidoyl)quinoline}
$$
Coupling of Intermediates
Nucleophilic Aromatic Substitution
The amino group of 4-amino-3-methylphenol attacks the electrophilic carbon of 6-(S-methylsulfonimidoyl)-4-chloroquinoline:
$$
\text{4-Amino-3-methylphenol} + \text{6-(S-Methylsulfonimidoyl)-4-chloroquinoline} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions:
- Solvent: Dimethylformamide (DMF).
- Base: Potassium carbonate (K₂CO₃).
- Temperature: 80–100°C.
- Reaction Time: 12–24 h.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (s, 1H, NH), 6.98 (s, 1H, phenol-H), 2.41 (s, 3H, CH₃).
- ¹³C NMR : δ 156.2 (C–O), 148.7 (C–N), 132.1 (quinoline-C), 20.3 (CH₃).
Applications in Medicinal Chemistry
The sulfonimidoyl and quinoline moieties confer kinase inhibitory activity, particularly against TBK1 and IKKε. Comparative studies with analogs reveal enhanced selectivity due to the methylsulfonimidoyl group’s steric and electronic effects.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the quinoline moiety can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting its function, while the sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. These interactions can lead to various biological effects, including cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous phenolic and heterocyclic derivatives, emphasizing differences in substituents, molecular properties, and biological targets.
Structural Analogues with Quinoline/Quinazoline Cores
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target/Application |
|---|---|---|---|---|
| 4-methyl-3-{[6-(methylsulfonyl)quinolin-4-yl]amino}phenol (Target) | C₁₇H₁₅N₂O₂S | 327.38 | 6-(methylsulfonimidoyl)quinoline | Serine/threonine-protein kinase 2 |
| 6-(4-fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone | C₂₀H₁₅FN₄O | 362.36 | 4-fluorophenyl, quinazolinylamino | Not explicitly stated |
| 7-chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine | C₂₁H₂₀Cl₂N₃ | 385.31 | Chloroquinoline, piperidinylmethyl | Antimalarial/antiparasitic research |
Key Observations :
- The target compound’s methylsulfonimidoyl group distinguishes it from the chloro and piperidinylmethyl substituents in antimalarial quinoline derivatives (e.g., ) .
- The quinazolinylamino-pyrimidinone analogue () incorporates a fluorophenyl group, which may enhance metabolic stability compared to the target’s phenolic core .
Sulfonyl/Sulfonimidoyl-Containing Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Notable Features |
|---|---|---|---|---|
| 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone | C₁₉H₁₇NO₃S | 339.41 | Pyridinone | Aryl sulfonyl group |
| Phenol, 4-methyl-3-(phenylmethyl)- | C₁₄H₁₄O | 198.26 | Phenolic | Benzyl substitution |
Key Observations :
- Phenol, 4-methyl-3-(phenylmethyl)- () demonstrates how alkylation of the phenolic ring alters hydrophobicity, contrasting with the target’s polar sulfonimidoyl group .
Phenolic Derivatives with Anilino Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Applications |
|---|---|---|---|---|
| Phenol,4-[(4-amino-3-methylphenyl)amino]- | C₁₃H₁₄N₂O | 214.26 | Anilino, methylphenyl | Dye/pharmaceutical intermediate |
Key Observations :
- This compound () highlights the role of anilino groups in enhancing conjugation properties, whereas the target’s quinolinylamino group may favor protein binding .
Q & A
Q. What are the recommended synthetic routes for preparing Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-?
- Methodological Answer : Synthesis of quinoline derivatives often involves multi-step reactions, including halogenation, coupling, and functional group modifications. For example:
- Step 1 : Introduce the sulfonimidoyl group via nucleophilic substitution at the 6-position of 4-chloroquinoline using S-methylsulfonimidoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Couple the modified quinoline core to the phenolic amine via Buchwald-Hartwig amination or Ullmann coupling, employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or dioxane .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via TLC or HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For quinoline derivatives, aromatic protons typically appear at δ 7.5–9.0 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₈H₂₀N₃O₂S) using electrospray ionization (ESI-HRMS) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/DCM) and refine the structure using SHELXL .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic conformational changes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian 09, B3LYP/6-31G* basis set) to identify discrepancies .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities. For example, NOESY cross-peaks between the quinoline H-5 and phenolic methyl group confirm spatial orientation .
Q. What computational strategies are optimal for studying this compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Set grid boxes around active sites (e.g., ATP-binding pocket) and validate poses with MM-GBSA scoring .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonimidoyl group) with activity using descriptors like logP, polar surface area, and H-bond donors .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DCM/hexane) via vapor diffusion or slow cooling. For sulfonimidoyl-containing compounds, polar aprotic solvents (DMF/DMSO) may improve solubility .
- Additive Trials : Introduce co-formers (e.g., ethanol, methanol) to stabilize crystal packing. Evidence shows ethanol/methanol mixtures enhance crystal quality in quinoline sulfonamides .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine structures with SHELXL, monitoring R-factor convergence (<5%) and electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
